molecular formula C22H18F3N3O2S B319711 N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

Cat. No.: B319711
M. Wt: 445.5 g/mol
InChI Key: OXRAUTPDGIFVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide: is a complex organic compound characterized by its unique structural components This compound features an acetylphenyl group, a phenyl-pyrimidinyl moiety with a trifluoromethyl group, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-acetylphenyl intermediate, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanamide linkage under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The pyrimidinyl ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrimidinyl moiety may interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[4-phenyl-2-pyrimidinyl]sulfanyl}propanamide: Lacks the trifluoromethyl group, which may result in different binding properties.

    N-(3-acetylphenyl)-2-{[4-phenyl-6-methyl-2-pyrimidinyl]sulfanyl}propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in N-(3-Acetylphenyl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18F3N3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H18F3N3O2S/c1-13(29)16-9-6-10-17(11-16)26-20(30)14(2)31-21-27-18(15-7-4-3-5-8-15)12-19(28-21)22(23,24)25/h3-12,14H,1-2H3,(H,26,30)

InChI Key

OXRAUTPDGIFVRT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.